
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multistep process, and its unique structure allows it to exhibit diverse biological and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits diverse biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its diverse biological and physiological effects, which make it a potential candidate for the development of novel drugs. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. However, one of the limitations of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its potential toxicity, which requires careful evaluation before its use in vivo.
Orientations Futures
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the development of novel drugs based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. Another potential direction is the evaluation of the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide as a diagnostic tool for the detection of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide and its potential applications in various fields. Finally, the evaluation of the toxicity and safety of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is necessary for its potential use in vivo.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves a multistep process that starts with the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-amine to give N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a scaffold for the development of novel drugs. In pharmacology, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells. In material science, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential use as a building block for the development of novel materials.
Propriétés
Nom du produit |
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
Formule moléculaire |
C18H19N5O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
Clé InChI |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

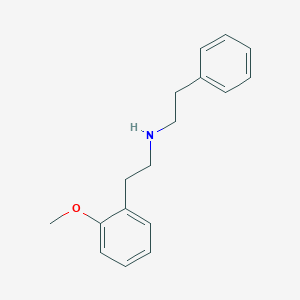

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

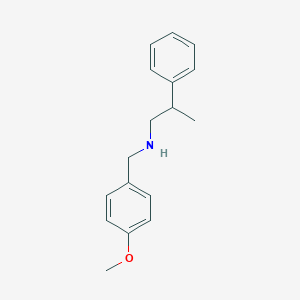
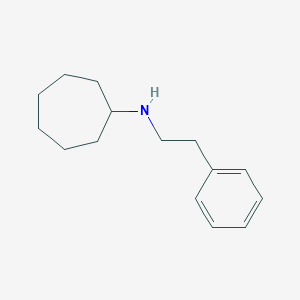
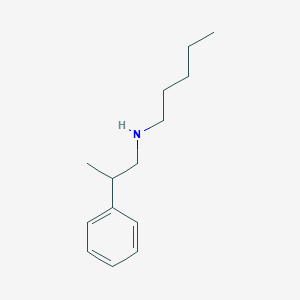
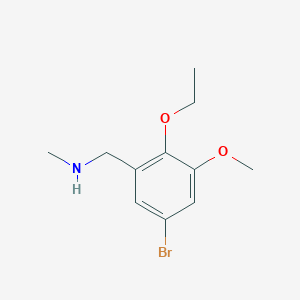

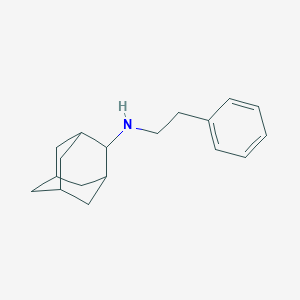
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)